4-氟苯重氮四氟硼酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

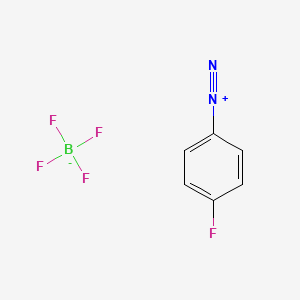

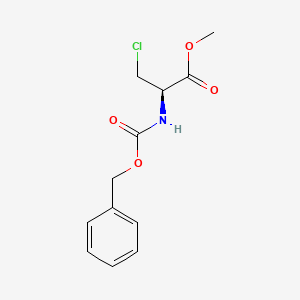

4-Fluorobenzenediazonium Tetrafluoroborate is an organic compound with the molecular formula C6H4BF5N2. It is a diazonium salt that is commonly used in organic synthesis, particularly in the preparation of fluorinated aromatic compounds. The compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic research and industrial applications .

科学研究应用

4-Fluorobenzenediazonium Tetrafluoroborate has a wide range of applications in scientific research:

Organic Synthesis: It is used as a precursor for the synthesis of fluorinated aromatic compounds, which are valuable in pharmaceuticals and agrochemicals.

Polymer Chemistry: It is used as an initiator in radical polymerization reactions to produce fluorine-containing polymers.

Material Science: The compound is used in the modification of surfaces and the preparation of functional materials.

Biological Research: It is used in the labeling of biomolecules and the study of enzyme mechanisms.

作用机制

Target of Action

The primary target of 4-Fluorobenzenediazonium Tetrafluoroborate is the reactive monomers in the process of electrochemically-initiated radical polymerization . These monomers include 2,6-difluorophenyl acrylate (DFPA), pentafluorophenyl acrylate (PFPA), and glycidyl methacrylate (GMA) .

Mode of Action

4-Fluorobenzenediazonium Tetrafluoroborate interacts with its targets through an electrochemical process. This interaction results in the initiation of the radical polymerization of the reactive monomers .

Biochemical Pathways

The affected pathway is the radical polymerization of reactive monomers. The downstream effects include the formation of polymers with number-average molar masses (Mn) that can be determined by 19 F NMR spectroscopy in addition to size-exclusion chromatography .

Pharmacokinetics

Its solubility in water and its stability under certain conditions are crucial for its effectiveness in the polymerization process.

Result of Action

The result of the action of 4-Fluorobenzenediazonium Tetrafluoroborate is the successful initiation of the radical polymerization of reactive monomers. This leads to the formation of polymers that can be further modified post-polymerization .

Action Environment

The action of 4-Fluorobenzenediazonium Tetrafluoroborate is influenced by environmental factors such as temperature and the presence of other chemicals in the reaction mixture. For instance, the compound is sensitive to moisture , and its reactivity may be affected by the pH of the solution. The compound is stable under normal conditions but should be stored at 2-8°C to maintain its efficacy and stability.

准备方法

4-Fluorobenzenediazonium Tetrafluoroborate is typically synthesized through a diazotization reaction. The process involves the reaction of 4-fluoroaniline with sodium nitrite in the presence of aqueous tetrafluoroboric acid. The reaction conditions are carefully controlled to ensure the formation of the diazonium salt. The general synthetic route is as follows :

Starting Material: 4-Fluoroaniline

Reagents: Sodium nitrite (NaNO2), aqueous tetrafluoroboric acid (HBF4)

Reaction Conditions: The reaction is carried out at low temperatures to stabilize the diazonium salt.

The mixture is then precipitated in cold methanol, and the solids obtained are dissolved in acetone and filtered to remove impurities. The final product is obtained by a second precipitation in cold methanol .

化学反应分析

4-Fluorobenzenediazonium Tetrafluoroborate undergoes a variety of chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of substituted aromatic compounds. Common reagents include halides, cyanides, and hydroxides.

Coupling Reactions: It can participate in azo coupling reactions with phenols and amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.

Polymerization: It can initiate radical polymerization reactions, particularly in the presence of electrochemical setups.

相似化合物的比较

4-Fluorobenzenediazonium Tetrafluoroborate can be compared with other diazonium salts, such as:

4-Bromobenzenediazonium Tetrafluoroborate: Similar in structure but contains a bromine atom instead of a fluorine atom.

4-Nitrobenzenediazonium Tetrafluoroborate: Contains a nitro group and is used in the preparation of azo dyes and other aromatic compounds.

The uniqueness of 4-Fluorobenzenediazonium Tetrafluoroborate lies in its ability to introduce fluorine atoms into aromatic compounds, which can significantly alter the chemical and physical properties of the resulting products.

属性

| { "Design of the Synthesis Pathway": "The synthesis of 4-Fluorobenzenediazonium Tetrafluoroborate can be achieved through diazotization reaction of 4-fluoroaniline followed by reaction with tetrafluoroboric acid.", "Starting Materials": [ "4-fluoroaniline", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Tetrafluoroboric acid" ], "Reaction": [ "Dissolve 4-fluoroaniline in hydrochloric acid", "Add sodium nitrite to the solution and maintain the temperature below 5°C", "Add the diazonium salt solution to a solution of sodium tetrafluoroborate in water", "Add sodium hydroxide to adjust the pH to 6-7", "Filter the precipitated product and wash with cold water", "Dry the product under vacuum to obtain 4-Fluorobenzenediazonium Tetrafluoroborate" ] } | |

CAS 编号 |

459-45-0 |

分子式 |

C6H4BF5N2 |

分子量 |

209.91 g/mol |

IUPAC 名称 |

4-fluorobenzenediazonium;trifluoroborane;fluoride |

InChI |

InChI=1S/C6H4FN2.BF3.FH/c7-5-1-3-6(9-8)4-2-5;2-1(3)4;/h1-4H;;1H/q+1;;/p-1 |

InChI 键 |

FOPWZBJZUOUYEK-UHFFFAOYSA-M |

SMILES |

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)F |

规范 SMILES |

B(F)(F)F.C1=CC(=CC=C1[N+]#N)F.[F-] |

产品来源 |

United States |

Q1: How does 4-fluorobenzenediazonium tetrafluoroborate interact with reduced graphene, and what are the downstream effects?

A1: 4-Fluorobenzenediazonium tetrafluoroborate acts as a covalent modifier for reduced graphene sheets. The diazonium group in the molecule readily undergoes reactions with the electron-rich surface of graphenide []. This covalent functionalization disrupts the extended π-conjugation of graphene, leading to changes in its electronic properties. This modification can be observed through techniques like scanning Raman spectroscopy (SRS) and x-ray photoelectron spectroscopy (XPS) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide](/img/structure/B561924.png)

![benzyl N-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B561932.png)

![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)

![Tert-butyl-[4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane](/img/structure/B561946.png)